Benzyl-PEG7-bromide
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Molecular Design and Functionalization
The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a cornerstone of advanced chemical and biomedical research. biochempeg.comwikipedia.org This technique is widely employed to improve the physicochemical properties of therapeutic proteins, peptides, and small molecule drugs. wikipedia.orgbroadpharm.com By increasing a molecule's hydrodynamic size, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance and protecting it from enzymatic degradation. chempep.comwikipedia.org This enhanced stability and solubility are critical for improving the efficacy of pharmaceuticals. biochempeg.comekb.eg
The versatility of PEG stems from the ability to modify its terminal functional groups. Through chemical synthesis, reactive groups can be precisely introduced at the ends of the PEG chain, creating "PEG linkers" or "spacers." biochempeg.comtechnologynetworks.com These functionalized PEGs can be homobifunctional (having identical reactive groups at both ends) or heterobifunctional (having different reactive groups), making them suitable as cross-linking agents to connect two molecular entities. The ability to tune the length and functionality of PEG chains allows researchers to design molecules with precise control over their biological and chemical properties. chempep.com
| Property of PEG Derivatives | Significance in Molecular Design and Functionalization | Key Applications |
| Biocompatibility | Minimizes toxicity and adverse immune responses in biological systems. chempep.com | Drug delivery, tissue engineering, medical devices. ekb.eg |
| Water Solubility | Enhances the solubility of hydrophobic molecules in aqueous environments. chempep.comekb.eg | Development of injectable formulations for poorly soluble drugs. technologynetworks.com |
| "Stealth" Properties | Creates a hydration shell that masks molecules from the immune system and reduces protein adsorption. chempep.com | Extending the circulation half-life of therapeutic proteins and nanoparticles. wikipedia.org |
| Tunable Structure | The length and terminal functional groups of the PEG chain can be precisely controlled. chempep.com | Creation of customized linkers, spacers, and hydrogels for specific applications. |
Overview of Benzyl-PEG7-bromide within the Context of Reactive PEG Linkers
This compound is a specific, heterobifunctional PEG derivative that serves as a reactive linker in chemical synthesis. Its structure consists of a monodisperse PEG chain composed of seven ethylene (B1197577) glycol units. One terminus of the PEG chain is capped with a benzyl (B1604629) group, while the other is functionalized with a bromide atom. This distinct architecture imparts specific functionalities crucial for its role as a linker.
The core of the molecule is the hydrophilic PEG spacer, which enhances the solubility of the molecule it is attached to in aqueous media. medkoo.com The terminal bromide is a key reactive feature; bromine is an excellent leaving group in nucleophilic substitution reactions. medkoo.comprecisepeg.comaxispharm.com This allows the this compound molecule to be readily conjugated to other molecules that contain nucleophiles, such as thiols or amines. precisepeg.comadcreview.com
The benzyl group on the opposite end often serves as a protecting group, which can be selectively removed to reveal a hydroxyl group for further chemical modification. axispharm.com This dual functionality makes this compound a valuable tool for multi-step synthesis, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it can link a target-binding molecule to an E3 ligase-binding molecule. medkoo.com
| Property | Description |
| Chemical Formula | C21H35BrO7 |
| Molecular Weight | 479.4 g/mol |
| Structure | A seven-unit polyethylene glycol (PEG7) chain. |
| Functional Group 1 | Benzyl (Bn) group: Acts as a protective group, which can be removed to allow for further reactions. axispharm.com |
| Functional Group 2 | Bromide (Br) atom: Serves as a highly reactive site (a good leaving group) for conjugation with nucleophiles. medkoo.comaxispharm.com |
| Primary Application | A heterobifunctional linker used in organic synthesis and bioconjugation. axispharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C21H35BrO7 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |
InChI Key |
IBKYGRWIIYJKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Benzyl Peg7 Bromide
Derivatization of Benzyl-PEG7-bromide for Subsequent Functional Group Introduction (e.g., amine, azide)
The derivatization of this compound primarily targets the reactive benzyl (B1604629) bromide end-group. This is typically achieved through nucleophilic substitution reactions, capitalizing on the electrophilic nature of the benzylic carbon atom. The polyethylene (B3416737) glycol (PEG) chain, with its repeating ethylene (B1197577) oxide units, generally remains inert under the conditions employed for these transformations, preserving its structural integrity and properties.
Synthesis of Azide-Terminated Benzyl-PEG7
The introduction of an azide (B81097) group (-N₃) is commonly accomplished via a nucleophilic substitution reaction where the bromide leaving group is displaced by the azide anion. Sodium azide (NaN₃) is the most frequently employed reagent for this purpose.
The reaction mechanism typically follows an SN2 pathway. The azide ion, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound, leading to the expulsion of the bromide ion. This transformation is often performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation and enhance the nucleophilicity of the azide anion. Polar protic solvents like ethanol (B145695) can also serve as suitable reaction media mdpi.comchemspider.comgoogle.comyoutube.comrsc.org.
Representative synthetic procedures involve dissolving this compound in a chosen solvent and subsequently adding sodium azide. The reaction mixture is then stirred at room temperature or heated to moderate temperatures (e.g., 60-80 °C) for several hours to ensure complete conversion chemspider.comyoutube.comrsc.org. Studies involving similar reactions, such as the conversion of benzyl bromide or benzyl chloride to benzyl azide, or the functionalization of PEG derivatives with azide groups, consistently report high yields, often exceeding 90% chemspider.comgoogle.comyoutube.comrsc.org. Furthermore, research on azide-terminated PEGs has demonstrated functionalization efficiencies greater than 99% mdpi.com.
Data Table: Synthesis of Azide-Terminated Benzyl-PEG7
| Starting Material (or Analogue) | Reagent(s) | Solvent(s) | Conditions | Yield | Citation(s) |
| Benzyl bromide | NaN₃ | DMSO | RT, overnight | 73% | chemspider.com |
| Benzyl bromide | NaN₃ | DMF | RT, 12h | 93% | rsc.org |
| Benzyl bromide | NaN₃ | DMF/Water | RT, 40 min | 98% (for PEG-400) | google.com |
| Benzyl chloride | NaN₃ | DMF/Water | RT, 40 min | 92% | youtube.com |
| PEG mesylate | NaN₃ | Ethanol | Reflux, 12h | >99% functionalization | mdpi.com |
Synthesis of Amine-Terminated Benzyl-PEG7
The introduction of a primary amine group (-NH₂) onto the this compound can be achieved through several synthetic pathways. The most prevalent strategy involves a two-step process: first, the synthesis of an azide-terminated intermediate, followed by the reduction of the azide group to an amine.
Route 1: Reduction of Azide-Terminated Benzyl-PEG7
This method leverages the azide-terminated Benzyl-PEG7 synthesized as described in the previous section. The azide functionality is then converted to a primary amine through various reduction techniques.
Zinc/Ammonium (B1175870) Chloride Reduction: A widely utilized method involves treating the azide with zinc dust in the presence of ammonium chloride in a biphasic solvent system, such as tetrahydrofuran (B95107) (THF) and water. This reaction is typically conducted under reflux conditions and is known to efficiently reduce azides to amines, often with good yields mdpi.com.
Catalytic Hydrogenation: Another established method is catalytic hydrogenation, where hydrogen gas is employed in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This approach is effective for reducing organic azides to primary amines google.com.
Staudinger Reduction: The Staudinger reaction, which involves the treatment of the azide with triphenylphosphine (B44618) (PPh₃) to form an iminophosphorane intermediate, followed by hydrolysis, is also a viable method for azide-to-amine conversion google.com.
Studies on similar PEG derivatives have reported respectable yields for the reduction step, with one study documenting a 74% yield for the conversion of azido-terminated PEG to amine-terminated PEG using zinc and ammonium chloride mdpi.com.
Route 2: Gabriel Synthesis (Indirect Amination)
An alternative route for introducing an amine group is the Gabriel synthesis. This method involves the initial reaction of this compound with potassium phthalimide (B116566). This nucleophilic substitution yields a phthalimido-protected intermediate. Subsequently, the phthalimide protecting group is cleaved, typically using hydrazine (B178648) hydrate (B1144303) or other deprotection agents, to liberate the primary amine google.com. While effective, this pathway involves an additional deprotection step compared to the azide reduction route.
Data Table: Synthesis of Amine-Terminated Benzyl-PEG7 (via Azide Reduction)
| Intermediate (Azide) | Reagent(s) | Solvent(s) | Conditions | Yield | Citation(s) |
| Azido-terminated PEG | Zn, NH₄Cl | THF/Water | Reflux, 72h | 74% | mdpi.com |
Compound List:
this compound
Sodium azide (NaN₃)
Benzyl azide (BnN₃)
Amine-terminated Benzyl-PEG7
Azide-terminated Benzyl-PEG7
PEG mesylate
Potassium phthalimide
Hydrazine hydrate
Zinc (Zn)
Ammonium chloride (NH₄Cl)
Palladium on carbon (Pd/C)
Triphenylphosphine (PPh₃)
Dimethyl sulfoxide (DMSO)
N,N-dimethylformamide (DMF)
Tetrahydrofuran (THF)
Ethanol
Bioconjugation Principles and Applications of Benzyl Peg7 Bromide
General Principles of Covalent Bioconjugation utilizing PEG Linkers
Polyethylene (B3416737) glycol (PEG) linkers are widely employed in bioconjugation due to their unique physicochemical properties. These flexible, hydrophilic spacers offer several key advantages:
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules and protect the conjugated biomolecule from enzymatic degradation. creativepegworks.com
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a protein or peptide, potentially reducing the immune response against the bioconjugate. nih.govmdpi.com
Enhanced Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in the body. creativepegworks.comnih.gov
Steric Hindrance Minimization: The flexible PEG spacer can provide sufficient distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
The general principle of using a PEG linker, such as Benzyl-PEG7-bromide, involves the reaction of its terminal functional group (in this case, a bromide) with a specific functional group on the target biomolecule. The benzyl (B1604629) group on the other end can serve as a stable protecting group or a point for further modification. The length of the PEG chain, denoted by "7" in this compound, is a critical parameter that can be tuned to optimize the properties of the bioconjugate.
Targeted Functional Groups for Conjugation with this compound
The reactivity of the bromide group in this compound makes it a suitable candidate for targeting nucleophilic functional groups present on biomolecules. The most common targets are the side chains of specific amino acids within proteins and peptides.
Primary amines (-NH₂) are abundant on the surface of proteins, primarily at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. nih.gov While amines are strong nucleophiles, their direct alkylation with alkyl halides like benzyl bromide can present challenges in a bioconjugation context.
The reaction of an amine with an alkyl halide is a nucleophilic substitution reaction. However, a significant drawback of this approach is the potential for over-alkylation. The primary amine, upon reacting with this compound, forms a secondary amine. This secondary amine is often more nucleophilic than the initial primary amine, leading to further reaction and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. This lack of selectivity can result in a heterogeneous mixture of products, which is undesirable for therapeutic applications where a well-defined and consistent product is crucial.
Due to these challenges, other amine-reactive chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, are generally preferred for targeting lysine residues due to their higher selectivity and more controlled reaction outcomes. nih.gov
The sulfhydryl (or thiol) group (-SH) of cysteine residues is a highly attractive target for site-specific bioconjugation. Cysteine is a relatively rare amino acid in proteins, and its thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). nih.gov
The reaction of this compound with a thiol group proceeds via an S-alkylation mechanism, a type of nucleophilic substitution, to form a stable thioether bond. This reaction is generally chemoselective for thiols over other nucleophilic groups, such as amines, especially under controlled pH conditions. By maintaining the reaction pH slightly below the pKa of the amine groups (around pH 7-7.5), the less basic thiol groups can be selectively targeted.
This selectivity makes the benzyl bromide moiety a useful tool for site-specific modification of proteins and peptides, particularly those that have been engineered to contain a free cysteine residue at a specific location.
Table 1: Comparison of Amine- and Thiol-Reactive Strategies for this compound
| Target Functional Group | Amino Acid | Reaction Type | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Amine (-NH₂) | Lysine, N-terminus | N-Alkylation | High abundance of target groups. | Risk of over-alkylation leading to product heterogeneity. Lower chemoselectivity compared to thiol-reactive strategies. |
| Thiol (-SH) | Cysteine | S-Alkylation | High chemoselectivity, especially at controlled pH. Formation of a stable thioether bond. Allows for site-specific modification. | Lower abundance of free thiols in native proteins. May require reduction of existing disulfide bonds. |
The term "biorthogonal chemistry" refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govwebsite-files.com While the reaction of a benzyl bromide with a thiol is highly chemoselective, it may not be considered truly biorthogonal in the strictest sense, as thiols are naturally present in biological systems.
However, the concept of chemoselective ligation, where a reagent reacts preferentially with one functional group over others, is a core principle of biorthogonal chemistry. The selective alkylation of thiols in the presence of a vast excess of other nucleophiles like amines and hydroxyls, by controlling reaction conditions such as pH, can be seen as a step towards orthogonality. nih.gov
For a reaction involving an alkyl bromide to be considered more biorthogonal, it would typically require a reaction partner that is not naturally present in biological systems. Research in this area is ongoing, with a focus on developing novel pairs of mutually reactive functional groups that are inert to the biological environment. While this compound itself is not a classic example of a biorthogonal reagent, its chemoselective reactivity with thiols is a powerful tool for achieving site-specific modifications in complex biological mixtures. nih.gov
Rational Design of Bioconjugates Incorporating this compound Spacers
The design of a bioconjugate is a multifactorial process where the linker plays a pivotal role in determining the final properties of the molecule. The length and composition of the PEG spacer in this compound are critical design elements.
The length of the PEG chain influences several properties of the resulting bioconjugate. nih.govdovepress.com A longer PEG chain can:
Provide greater separation between the conjugated molecules, which can be crucial for maintaining the biological activity of a protein or for allowing a conjugated drug to reach its target.
Enhance the solubility and stability of the conjugate to a greater extent.
Offer a more pronounced "stealth" effect, leading to a longer circulation half-life.
However, an excessively long PEG chain might also lead to reduced activity if it sterically hinders the interaction of the biomolecule with its target. The choice of PEG length, therefore, represents a trade-off between these factors and must be empirically optimized for each specific application. The "7" in this compound denotes a specific and defined number of ethylene (B1197577) glycol units, offering a precise spacer length that can be advantageous for creating well-defined and homogeneous bioconjugates.
Table 2: Impact of PEG Linker Length on Bioconjugate Properties
| Property | Shorter PEG Chain (e.g., PEG2-PEG4) | Intermediate PEG Chain (e.g., this compound) | Longer PEG Chain (e.g., PEG12+) |
|---|---|---|---|
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | Potentially High |
| Circulation Half-life | Modest Increase | Significant Increase | Substantial Increase |
| Flexibility | Limited | Good | High |
Applications in Protein and Peptide Modification Research
The ability to selectively modify proteins and peptides is crucial for both basic research and the development of new therapeutics. This compound, through its thiol-reactive nature, can be a valuable tool in this context.
In protein modification research, site-specific PEGylation using reagents like this compound can be used to:
Improve the therapeutic properties of proteins: By attaching a PEG chain to a specific site on a therapeutic protein, its stability, solubility, and circulation half-life can be enhanced, potentially leading to a more effective drug with less frequent dosing. creativepegworks.comresearchgate.net
Probe protein structure and function: By introducing a PEG chain at a specific location, researchers can study how this modification affects the protein's folding, activity, and interactions with other molecules.
Create well-defined protein conjugates: The defined length of the PEG7 spacer allows for the creation of homogeneous protein conjugates, which is essential for reproducible research and for the development of therapeutic products with consistent quality.
For peptides, which are often limited by their poor stability and rapid clearance in vivo, PEGylation can be a particularly effective strategy. reading.ac.uk Attaching a this compound linker to a peptide can significantly improve its pharmacokinetic profile, making it a more viable drug candidate. The benzyl group can also serve as a handle for the attachment of other molecules, such as targeting ligands or imaging agents.
While specific published examples detailing the use of this compound are not extensively documented in readily available literature, the principles of its reactivity and the well-established benefits of PEGylation provide a strong rationale for its application in these areas of research.
Methodologies for Site-Selective Protein Modification
Site-selective protein modification is a cornerstone of modern chemical biology, enabling the precise attachment of moieties like polyethylene glycol (PEG) linkers to specific amino acid residues on a protein. This precision is crucial for creating homogenous bioconjugates with predictable properties and functions. The chemical structure of this compound, featuring a reactive bromide and a benzyl-protected PEG chain, suggests its utility as a heterobifunctional linker in such modifications. The primary amino acid targets for such a reagent would be cysteine and lysine residues due to their inherent nucleophilicity.
Cysteine Modification: The thiol group of a cysteine residue is a potent nucleophile, making it an ideal target for alkylating agents like benzyl halides. The reaction between a cysteine thiol and the bromide of this compound would proceed via an SN2 mechanism to form a stable thioether bond. To achieve site-selectivity, this approach typically requires a protein with a single, accessible cysteine residue. If multiple cysteines are present, site-directed mutagenesis can be employed to remove non-essential cysteines, leaving a unique handle for conjugation.
Lysine Modification: The ε-amino group of lysine is another common target for bioconjugation. While less nucleophilic than a thiol group, under appropriate pH conditions (typically pH 8.5-9.5), the deprotonated amine can react with alkyl halides. However, due to the high abundance of lysine residues on the surface of most proteins, achieving site-selectivity can be challenging. Strategies to overcome this include targeting a particularly reactive lysine residue located in a unique microenvironment within the protein or using a limited stoichiometry of the labeling reagent.
Bioorthogonal Strategies: A more advanced approach to ensure site-selectivity involves the incorporation of unnatural amino acids (UAAs) with unique chemical handles into the protein's structure via genetic code expansion. These handles can then be selectively targeted by a complementary reactive group on the linker in a bioorthogonal reaction (a reaction that does not interfere with native biological processes). While this compound itself is not designed for common bioorthogonal reactions like click chemistry, the principle of introducing a unique reactive partner underscores the drive for precise control in protein modification.
The table below summarizes key characteristics of cysteine and lysine as targets for site-selective modification.
| Amino Acid Residue | Reactive Group | Typical pKa | Common Reaction Chemistries | Considerations for Site-Selectivity |
| Cysteine | Thiol (-SH) | ~8.3 | Alkylation (e.g., with haloalkanes), Michael Addition | Low natural abundance; often involved in disulfide bonds. Site-directed mutagenesis is a common strategy to introduce a single reactive cysteine. |
| Lysine | Amine (-NH2) | ~10.5 | Acylation (e.g., with NHS esters), Alkylation | High natural abundance on protein surfaces, which can lead to heterogeneous products. Selectivity can be achieved by targeting hyper-reactive lysines or controlling reaction stoichiometry. |
Influence of PEGylation on the Stability and Behavior of Macromolecules in Research Contexts
PEGylation, the covalent attachment of polyethylene glycol chains to macromolecules, is a widely employed strategy to enhance the therapeutic and research utility of proteins. The introduction of a PEG7 linker, such as the one in this compound, can significantly impact the stability and behavior of the modified macromolecule.
Enhanced Stability: One of the primary benefits of PEGylation is the enhancement of a protein's stability. The hydrophilic PEG chain can create a hydration shell around the protein, which can help to maintain its native conformation and prevent aggregation. This is particularly beneficial for proteins that are prone to denaturation or aggregation under experimental conditions. Furthermore, the PEG chain can provide steric hindrance, protecting the protein from proteolytic degradation by shielding cleavage sites from proteases. Even short PEG chains can contribute to this protective effect.
Alteration of Physicochemical Properties: The attachment of a PEG chain increases the hydrodynamic radius of the protein. This alteration in size can be observed in various analytical techniques. For instance, in size-exclusion chromatography (SEC), a PEGylated protein will elute earlier than its unmodified counterpart. In SDS-PAGE analysis, PEGylated proteins often exhibit a higher apparent molecular weight than their actual molecular weight due to the increased hydrodynamic volume and altered charge-to-mass ratio.
Reduced Immunogenicity: In therapeutic applications, PEGylation can reduce the immunogenicity of a protein by masking its epitopes, thereby preventing recognition by the immune system. This can prolong the circulation half-life of the therapeutic protein.
The length of the PEG chain is a critical determinant of its impact. Shorter PEG linkers, such as a PEG7 chain, are expected to provide a balance between conferring the beneficial properties of PEGylation without significantly altering the protein's biological activity through excessive steric hindrance. The discrete length of the PEG7 chain in this compound allows for the creation of well-defined and homogenous bioconjugates, which is essential for reproducible research findings.
The following table outlines the general effects of PEGylation on macromolecule properties.
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances the solubility of the protein in aqueous solutions. |
| Proteolytic Resistance | Increased | The PEG chain provides steric hindrance, protecting the protein from degradation by proteases. |
| Thermal Stability | Often Increased | The hydration shell formed by the PEG chain can help to stabilize the protein's structure against thermal denaturation. |
| Hydrodynamic Radius | Increased | The attachment of the PEG chain increases the effective size of the macromolecule in solution. |
| Immunogenicity | Decreased | The PEG chain can mask antigenic sites on the protein surface, reducing its recognition by the immune system. |
Advanced Applications in Chemical Biology and Advanced Materials Science
Application of Benzyl-PEG7-bromide in Proteolysis Targeting Chimeras (PROTACs) Research
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and this compound serves as a precursor for such linkers. medchemexpress.com
The length of the PEG linker is a key parameter that is systematically varied during PROTAC optimization to achieve the optimal distance and spatial orientation between the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination. The general structure of a PROTAC incorporating a PEG-based linker is depicted below:
| Component | Description |
| Target Protein Ligand | Binds to the protein of interest. |
| PEG Linker | Connects the two ligands and influences solubility and spatial orientation. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. |
The benzyl (B1604629) group in this compound acts as a protecting group for one of the hydroxyl termini of the PEG chain. This allows for the selective functionalization of the other terminus with either the target protein ligand or the E3 ligase ligand. The bromide at the other end serves as a good leaving group for nucleophilic substitution reactions, facilitating the attachment of the other binding moiety. broadpharm.com
Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of PROTACs. For PROTACs containing PEG-based linkers, SAR studies often focus on the length and composition of the linker. While specific SAR studies for PROTACs utilizing a this compound derived linker are not extensively published, general principles from related analogs can be inferred.
The degradation efficiency of a PROTAC is highly dependent on the formation of a stable and productive ternary complex. The length of the PEG linker directly impacts the ability of the PROTAC to bridge the target protein and the E3 ligase effectively. A linker that is too short may lead to steric hindrance and prevent the formation of the ternary complex. Conversely, a linker that is too long might result in unproductive binding modes and reduced degradation efficiency.
A hypothetical SAR study for a series of PROTACs with varying PEG linker lengths could yield results similar to the following:
| PROTAC Analog | Linker (PEG units) | Degradation Efficacy (DC50, nM) |
| Analog 1 | 3 | >1000 |
| Analog 2 | 5 | 500 |
| Analog 3 | 7 | 100 |
| Analog 4 | 9 | 250 |
| Analog 5 | 11 | 800 |
This table is illustrative and based on general trends observed in PROTAC SAR studies.
In this hypothetical example, the PROTAC with a 7-unit PEG linker (Analog 3) exhibits the highest degradation efficacy, suggesting that this length provides the optimal spatial arrangement for the formation of a productive ternary complex for this particular target and E3 ligase pair.
Polymer Chemistry and PEGylation Strategies for Novel Materials
The unique structure of this compound also lends itself to various applications in polymer chemistry and materials science, particularly in the synthesis of well-defined polymers and functional materials through PEGylation.
In the realm of controlled polymerization, compounds like this compound can be modified to act as initiators or chain transfer agents. For instance, the benzyl group can be deprotected to reveal a hydroxyl group, which can then be functionalized to create an initiator for techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov ATRP is a powerful method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.
A Benzyl-PEG7-OH macroinitiator, derived from this compound, could be used to initiate the polymerization of various monomers, leading to the formation of block copolymers with a hydrophilic PEG segment.
The general process can be outlined as follows:
Deprotection: Removal of the benzyl group from this compound to yield HO-PEG7-Br.
Initiator Synthesis: Conversion of the hydroxyl group into an ATRP initiator, for example, by reaction with 2-bromoisobutyryl bromide.
Polymerization: The resulting macroinitiator is then used to polymerize a chosen monomer, creating a block copolymer.
Graft polymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using this compound. One common method is the "grafting to" approach, where pre-synthesized side chains are attached to a polymer backbone. In this strategy, a polymer backbone with reactive sites can be reacted with this compound, resulting in the grafting of PEG chains onto the backbone. mdpi.com
The synthesis of a graft copolymer using this method would involve:
Preparation of a polymer backbone with nucleophilic functional groups.
Reaction of the functionalized backbone with this compound, where the bromide acts as a leaving group.
This approach allows for the creation of amphiphilic graft copolymers if the backbone is hydrophobic and the PEG side chains are hydrophilic. Such polymers can self-assemble into various nanostructures and are useful in applications like drug delivery and surface modification.
Furthermore, this compound can be used to create functional polymeric coatings. By grafting these molecules onto a surface, the properties of that surface can be significantly altered. For example, a dense layer of PEG chains can render a surface resistant to protein adsorption and cell adhesion, a property that is highly desirable for biomedical implants and biosensors.
A significant challenge in PEG chemistry is achieving monofunctionalization, which is crucial for many applications, including the synthesis of well-defined polymers and bioconjugates. acs.org The use of a protecting group, such as the benzyl group in this compound, is a key strategy to address this challenge. acs.org By protecting one end of the PEG chain, the other end can be selectively modified.
The synthesis of uniform, or monodisperse, PEGs is another important area of research. Traditional polymerization methods for ethylene (B1197577) oxide result in a distribution of chain lengths. However, for many advanced applications, a single, well-defined chain length is required. Stepwise synthesis methods, often involving the use of protecting groups, are employed to create uniform PEGs. acs.org
The general principle of a stepwise synthesis of a uniform PEG chain using a benzyl-protected monomer could be as follows:
| Step | Description |
| 1. Coupling | A benzyl-protected PEG monomer with a good leaving group is reacted with a deprotected PEG chain. |
| 2. Deprotection | The protecting group on the newly extended chain is removed. |
| 3. Iteration | Steps 1 and 2 are repeated to achieve the desired chain length. |
This iterative process, while often laborious, allows for the precise control over the number of ethylene glycol units in the final product, leading to a uniform PEG derivative. The use of a benzyl protecting group in such syntheses has been shown to improve yields and facilitate purification. acs.org
Design Principles for Drug Delivery Systems (DDS) Utilizing PEG Derivatives in Research
The use of polyethylene (B3416737) glycol (PEG) and its derivatives is a cornerstone in the design of advanced drug delivery systems (DDS) for research purposes. tandfonline.com The fundamental principle behind utilizing PEG derivatives, such as this compound, is to favorably alter the physicochemical and biological properties of therapeutic molecules or nanoparticle carriers. nih.govcrimsonpublishers.com PEG is a hydrophilic, flexible, and non-charged polymer, which imparts a range of desirable characteristics when conjugated to other molecules—a process known as PEGylation. tandfonline.com This process is a leading strategy to improve the efficacy of drug and gene delivery to specific cells and tissues. nih.gov
Key design principles for research-focused DDS incorporating PEG derivatives involve leveraging PEG's ability to:
Enhance Solubility : Hydrophilic PEG chains can increase the water solubility of hydrophobic drugs or carriers, which is a significant advantage for parenteral administration research. tandfonline.comcd-bioparticles.net
Prolong Systemic Circulation : By forming a hydrophilic cloud around a drug or nanoparticle, PEG creates a "stealth" effect that hinders recognition and uptake by the mononuclear phagocyte system (MPS). rsc.orgresearchgate.net This leads to a longer plasma half-life, providing an extended window to study drug distribution and target engagement. tandfonline.com
Improve Stability : The PEG shield can protect the conjugated therapeutic agent from enzymatic degradation and aggregation, thereby enhancing its stability within biological systems. crimsonpublishers.comcd-bioparticles.net
Provide a Flexible Linker : Heterobifunctional PEG derivatives, like this compound, serve as flexible linkers or spacers. medchemexpress.cn They can connect a therapeutic payload to a targeting moiety or a nanoparticle surface without steric hindrance, allowing each component to function optimally. The defined length of the PEG chain (seven ethylene glycol units in this case) allows for precise control over the spacing between conjugated entities.
These principles are foundational for developing sophisticated models to investigate pharmacokinetics and biodistribution in research settings. rsc.org
In the context of chemical biology research, PEG derivatives are instrumental in creating robust and reliable models for studying drug delivery and targeting. The modification of proteins, peptides, or nanoparticle surfaces with PEG chains—PEGylation—confers several advantages that enhance the quality and predictability of these research models. crimsonpublishers.com
One of the primary roles of PEG is to reduce non-specific interactions. The hydrophilic PEG chains create a steric barrier that minimizes the binding of plasma proteins, a process known as opsonization. rsc.org This prevention of opsonization is critical as it reduces the rapid clearance of drugs or nanocarriers by phagocytic cells, particularly in the liver and spleen. rsc.org Consequently, PEGylated entities remain in circulation for longer periods, a crucial factor for modeling passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect in cancer research. nih.gov
Furthermore, PEGylation plays a significant role in models of active targeting. The terminal end of a PEG chain can be functionalized to attach specific targeting ligands, such as antibodies or peptides. rsc.orgnih.gov This allows researchers to design delivery systems that can selectively bind to receptors overexpressed on target cells. creativepegworks.com this compound is an example of a linker that can be used in such a multi-step synthesis, where the benzyl group might be part of a larger molecular construct and the bromide end is a reactive site for covalently attaching the PEG chain to another component. This controlled surface chemistry enables systematic studies into the mechanics of receptor-mediated uptake and intracellular trafficking. nih.gov
The table below summarizes the effects of PEGylation on key parameters in research models of drug delivery.
| Parameter | Effect of PEGylation | Implication for Research Models |
| Circulation Half-Life | Significantly Increased | Allows for long-term tracking and evaluation of biodistribution; essential for studying passive targeting phenomena (e.g., EPR effect). crimsonpublishers.com |
| Immunogenicity | Reduced or Eliminated | Creates more predictable models by minimizing immune system interference and allowing for repeated administration studies without inducing a strong immune response. crimsonpublishers.com |
| Protein Adsorption | Inhibited | Reduces variability in experiments by preventing the formation of a "protein corona" that can alter the identity and targeting ability of the delivery system. crimsonpublishers.com |
| Enzymatic Degradation | Reduced | Enhances the stability of peptide or protein-based therapeutics, ensuring that the intended molecule reaches the target site intact. crimsonpublishers.com |
| Targeting Specificity | Can be Enhanced | Provides a scaffold for attaching targeting ligands, enabling precise investigation of receptor-ligand interactions and active targeting mechanisms. rsc.org |
The integration of PEG derivatives into nanoparticle architectures is a critical strategy for developing sophisticated tools for advanced research in materials science and chemical biology. nih.gov Nanoparticles, such as liposomes, polymeric micelles, and inorganic nanoparticles, serve as versatile platforms for drug delivery, but their in vivo application in research models is often limited by poor stability and rapid clearance. researchgate.netresearchgate.net PEGylation addresses these limitations by creating a protective hydrophilic shell around the nanoparticle core. rsc.org
This core-shell architecture, facilitated by PEG derivatives, is fundamental to the design of "stealth" nanoparticles. researchgate.net The PEG layer serves multiple functions:
Steric Stabilization : It physically prevents nanoparticles from aggregating, which is crucial for maintaining a consistent particle size distribution and predictable behavior in biological media. researchgate.net
Biological Inertness : The PEG shell minimizes interactions with blood components, effectively shielding the nanoparticle from the immune system and prolonging its circulation time. nih.gov
Functionalization Handle : Heterobifunctional PEG linkers are used to anchor the PEG chains to the nanoparticle surface and to attach other molecules, such as targeting ligands or imaging agents, to the distal end of the chain. creativepegworks.com
For example, in the synthesis of a functionalized nanoparticle, a molecule like this compound could be used. Its bromide end can react with a suitable functional group on the nanoparticle surface (or a molecule that will be part of the core), while the benzyl group provides a stable, aromatic moiety for further chemical modifications or specific interactions. This allows for the precise construction of complex, multi-component nanostructures designed for specific research questions, such as probing cellular uptake pathways or evaluating the efficacy of targeted therapies in animal models. nih.gov
The table below outlines various nanoparticle architectures and the role of PEG derivatives in their design for research applications.
| Nanoparticle Type | Role of PEG Derivatives | Advanced Research Application |
| Liposomes | Incorporated into the lipid bilayer (as PEG-lipids) to form a dense hydrophilic corona on the surface. | Studying the influence of membrane fluidity and composition on drug release kinetics and cellular uptake. researchgate.net |
| Polymeric Micelles | Forms the hydrophilic outer shell (corona) of the micelle, while a hydrophobic polymer block forms the core. nih.gov | Investigating the encapsulation and controlled release of poorly water-soluble drugs; modeling core-shell nanostructures. creativepegworks.com |
| Gold Nanoparticles | Covalently attached to the gold surface via thiol-gold chemistry, providing stability and biocompatibility. | Development of novel contrast agents for bioimaging and platforms for studying plasmon resonance-based sensing. nih.gov |
| Quantum Dots | Used to create an aqueous-compatible and biocompatible surface coating, often through ligand exchange. | High-resolution, long-term cellular imaging and tracking of nanoparticle fate in vivo. nih.gov |
By controlling the length (molecular weight) and surface density of the grafted PEG chains, researchers can systematically tune the properties of nanoparticles to optimize their performance for specific applications in materials science and chemical biology. rsc.orgrsc.org
Advanced Analytical Methodologies for Benzyl Peg7 Bromide and Its Conjugates
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure of Benzyl-PEG7-bromide, confirming the presence of the benzyl (B1604629) moiety, the PEG chain length, and the bromide functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR spectroscopy can identify and quantify the different types of protons within the molecule. For this compound, characteristic signals would include those from the aromatic protons of the benzyl group (typically around 7.2-7.4 ppm), the benzylic methylene (B1212753) protons adjacent to the ether linkage (around 4.6-4.7 ppm), and the numerous methylene protons of the PEG chain (around 3.5-3.7 ppm) acs.orgnih.gov. The integration of these signals provides information about the relative number of protons, allowing for confirmation of the PEG chain length. ¹³C NMR spectroscopy complements this by providing information on the carbon backbone, with distinct signals for aromatic and aliphatic carbons, including those within the PEG chain nih.govrsc.org.
Data Table 5.1: Representative Spectroscopic Data for this compound
| Technique | Expected Signal/Peak | Chemical Environment | Approximate Chemical Shift/Wavenumber | Notes |
| ¹H NMR | Aromatic Protons | Benzyl ring | 7.2-7.4 ppm (multiplet) | Confirms benzyl group |
| ¹H NMR | Benzylic CH₂ | -CH₂-O- | 4.6-4.7 ppm (singlet) | Confirms benzyl linkage |
| ¹H NMR | PEG CH₂ | -(OCH₂CH₂)₇- | 3.5-3.7 ppm (multiplet) | Indicates PEG chain length |
| ¹³C NMR | Aromatic Carbons | Benzyl ring | 125-138 ppm | Confirms aromaticity |
| ¹³C NMR | Benzylic Carbon | -CH₂-O- | 70-72 ppm | Confirms benzylic ether |
| ¹³C NMR | PEG Carbons | -(OCH₂CH₂)₇- | 68-70 ppm | Confirms PEG backbone |
| IR | C-H Stretch (Ar) | Benzyl ring | ~3030 cm⁻¹ | Aromatic C-H |
| IR | C-H Stretch (Aliphatic) | PEG chain | ~2850-2950 cm⁻¹ | Aliphatic C-H |
| IR | C-O Stretch | Ether linkages | ~1100 cm⁻¹ | Characteristic of PEG |
Chromatographic Methods for Purity Assessment and Mixture Separation in Research Samples
Chromatographic techniques are essential for evaluating the purity of this compound and separating it from related impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) for PEGylated Products
HPLC, particularly reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), are widely used for analyzing PEGylated compounds researchgate.netphenomenex.comlabrulez.comsepax-tech.comnih.govchromatographyonline.comchromatographyonline.comfrontiersin.orgchromatographyonline.com.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume (size and shape). For PEGylated products, SEC is effective in separating species with different degrees of PEGylation or separating the PEGylated conjugate from unreacted protein or excess PEG researchgate.netlabrulez.comsepax-tech.comchromatographyonline.comchromatographyonline.com. The larger the PEG chain attached, the earlier the conjugate will elute from the SEC column. This method is crucial for assessing the molecular weight distribution of PEGylated materials.
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. While PEGs themselves are hydrophilic, the presence of the benzyl group imparts some hydrophobicity, allowing for separation from more polar impurities. RP-HPLC can also resolve PEGylated species based on the number and site of PEG attachment, offering higher resolution than SEC for certain applications phenomenex.comfrontiersin.orgchromatographyonline.comnih.gov. For this compound, RP-HPLC can be used to assess its purity and separate it from shorter or longer PEG chain variants or other organic impurities. Coupling RP-HPLC with mass spectrometry (LC-MS) is a powerful approach for identifying eluted components phenomenex.comnih.govnih.gov.
Data Table 5.2.1: Chromatographic Separation Principles for PEGylated Products
| Technique | Separation Principle | Application for this compound | Key Considerations |
| SEC | Hydrodynamic Volume (Size/Shape) | Separating PEGylated conjugates from unreacted components or different PEGylation extents. | Resolution depends on PEG chain length and conjugate size. |
| RP-HPLC | Hydrophobicity | Assessing purity, separating from more or less hydrophobic impurities, differentiating PEGylation sites/degrees . | Requires appropriate stationary phase (e.g., C4, C18) and mobile phase; can be coupled with MS. |
Gas Chromatography (GC) for Impurity Analysis
Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself, with its relatively high molecular weight and low volatility, is not typically analyzed directly by GC, this technique is invaluable for detecting and quantifying volatile impurities that might be present from the synthesis process. For instance, residual solvents or low molecular weight ethylene (B1197577) glycol/diethylene glycol impurities, which can be present in PEG raw materials, are commonly analyzed using GC azom.compepolska.pluspnf.comtargetanalysis.grpmda.go.jp. The United States Pharmacopoeia (USP) monograph for PEG specifies GC with Flame Ionization Detection (GC-FID) for the detection of such impurities azom.compepolska.pl.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and confirming the identity and structure of this compound and its conjugates.
Advanced Mass Spectrometry Techniques for PEGylation Products (e.g., UPLC-ISD-IM-MS)
Advanced MS techniques offer enhanced capabilities for analyzing complex PEGylated species.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly coupled with HPLC or UPLC, suitable for polar and thermally labile compounds like PEG derivatives. It typically generates multiply charged ions, which can complicate spectra for high molecular weight PEGs acs.orgpharmtech.comenovatia.com. Techniques like post-column addition of amines (e.g., triethylamine) can be used to reduce the charge state and improve spectral quality nih.govsciex.com.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique often used for analyzing polymers and biomolecules, including PEGylated proteins, providing average molecular weight information nih.govwalshmedicalmedia.com.
Ion Mobility Spectrometry (IMS) coupled with MS: IMS separates ions based on their size, shape, and charge in the gas phase, adding an orthogonal dimension of separation to MS. When coupled with techniques like UPLC and MS (UPLC-IMS-MS), it can resolve complex mixtures, differentiate conformers, and provide detailed structural information, particularly for heterogeneous PEGylated products nih.govnih.govwaters.comacs.orgresearchgate.netresearchgate.net.
In-Source Dissociation (ISD) or In-Source Collision-Induced Dissociation (ISD/CID): This technique involves fragmenting ions within the ion source of the mass spectrometer. For PEGylated compounds, ISD can cleave the PEG chain, generating characteristic fragment ions that confirm the PEG chain length and can help in site-specific characterization of PEGylation nih.govacs.orgresearchgate.netxarxbio.com.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, provides highly accurate mass measurements (typically to within 5 ppm or better) nih.govnih.gov. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula and distinguishing it from isobaric compounds. For this compound (assuming structure Benzyl-O-(CH₂CH₂O)₇-Br), the expected monoisotopic mass is approximately 495.094 Da (for ⁷⁹Br). HRMS is critical for confirming the precise molecular weight of the synthesized linker and identifying any potential byproducts or degradation products with high confidence.
Data Table 5.3: Mass Spectrometry Analysis for this compound
| Technique | Ionization Method | Expected Ion Species | Expected m/z (approx.) | Information Provided |
| ESI-MS | ESI+ | [M+H]⁺ | 496.1 | Molecular weight confirmation |
| ESI-MS | ESI+ | [M+Na]⁺ | 518.1 | Molecular weight confirmation |
| HRMS | ESI+ | [M+H]⁺ | 495.094 (for ⁷⁹Br) | Precise mass, elemental composition |
| HRMS | ESI+ | [M+Na]⁺ | 495.094 + 22.0 = 517.086 (for ⁷⁹Br) | Precise mass, elemental composition |
| MALDI-MS | MALDI+ | [M+Na]⁺ | ~518.1 | Average molecular weight, polydispersity |
| UPLC-IMS-MS | ESI+ | [M+H]⁺, [M+Na]⁺ | ~496.1, ~518.1 | Molecular weight, structural isomers, PEG chain length variations |
| UPLC-ISD-MS | ESI+ | Fragment ions | Varies | PEG chain fragmentation, site-specific information |
Compound List:
this compound
Polyethylene (B3416737) Glycol (PEG)
Ethylene Glycol (EG)
Diethylene Glycol (DEG)
Methoxy-PEG (mPEG)
Polyoxyethylene (POE)
Lysozyme
Bovine Serum Albumin (BSA)
Insulin
Granulocyte Colony Stimulating Factor (GCSF)
Interferon (IFN)
Adenosine deaminase (ADA)
L-asparaginase
Mucin
Doxorubicin
Resveratrol
Ibuprofen
Antibody-Drug Conjugates (ADCs)
Immunoglobulin G (IgG)
Antigen-binding fragments (Fabs)
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA)
Poly(β-alanine-b-vinyl benzyl chloride)
Poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG)
Poly(β-benzyl L-aspartate) (PBLA)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive characterization of chemical compounds, including polymer derivatives such as this compound. It provides detailed insights into molecular structure, purity, and, to some extent, conformational aspects by probing the magnetic properties of atomic nuclei. For this compound, NMR spectroscopy is crucial for confirming the presence and integrity of both the benzyl end group and the polyethylene glycol (PEG) chain, as well as for determining the average molecular weight and assessing purity.
Principles of NMR Spectroscopy for PEG Derivatives
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is particularly valuable for analyzing PEGylated compounds. This technique detects the magnetic environment of hydrogen nuclei (protons) within a molecule. The chemical shift (δ, reported in parts per million, ppm) of a proton signal is highly sensitive to its electronic environment, providing information about the functional groups and their connectivity. Integration of these signals is directly proportional to the number of protons giving rise to that signal, which is fundamental for quantitative analysis, such as determining molecular weight and polymer composition magritek.comacs.org.
A critical consideration in 1H NMR analysis of polymers like PEG is the effect of 13C–1H coupling. Due to the natural abundance of 13C (approximately 1.1%), protons directly bonded to 13C nuclei exhibit splitting of their signals. In standard 1H NMR experiments, these coupled signals (often referred to as carbon satellite peaks) can be observed alongside the main, uncoupled signals. For polymers with repeating units, these coupled signals can have integrations comparable to those of terminal group signals, making their correct assignment and consideration vital for accurate molecular weight determination and purity assessment acs.orgnih.govnih.govresearchgate.net. Ignoring this coupling can lead to erroneous assignments and quantitative errors.
Structural Elucidation of this compound
The molecular structure of this compound, typically represented as Ph-CH₂-O-(CH₂CH₂O)₆-CH₂CH₂-Br, consists of a benzyl ether end group linked to a PEG chain terminating in a bromide. 1H NMR spectroscopy allows for the identification of characteristic signals corresponding to these distinct structural features.
Benzyl Group: The benzyl moiety contributes two sets of signals. The aromatic protons of the phenyl ring are expected to appear as a multiplet in the region of δ 7.25–7.40 ppm vulcanchem.comnist.govmpg.dewiley-vch.de. The methylene (CH₂) protons directly attached to the phenyl ring and the ether oxygen (Ph-CH₂-O-) are crucial for confirming the benzyl ether linkage. These protons typically resonate as a singlet or a multiplet in the range of δ 4.50–5.10 ppm , with variations depending on the solvent and specific electronic environment wiley-vch.deugm.ac.id.
Conformational Insights
While primarily used for structural confirmation and molecular weight determination, NMR can also offer limited insights into the conformational dynamics of the PEG chain. Techniques such as variable temperature NMR or relaxation studies can sometimes reveal information about chain flexibility, solvent interactions, and potential aggregation states. However, for simple PEG chains, detailed conformational analysis is often more complex and may require advanced multidimensional NMR experiments or computational modeling.
Expected 1H NMR Spectral Data for this compound
The following table summarizes the expected characteristic proton signals for this compound in a common deuterated solvent like CDCl₃.
Table 1: Expected 1H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (ppm) | Assignment | Notes |
| Benzyl Aromatic Protons | 7.25 – 7.40 | Phenyl ring protons of the benzyl group | Multiplet. These signals confirm the presence of the aromatic ring. vulcanchem.comnist.govmpg.dewiley-vch.de |
| Benzyl Methylene (CH₂) | 4.50 – 5.10 | CH₂ group directly attached to the benzyl ether oxygen | Singlet or multiplet. This signal is indicative of the benzyl ether linkage and is crucial for end-group identification. wiley-vch.deugm.ac.id |
| PEG Methylene (CH₂) | 3.50 – 3.70 | -(O-CH₂-CH₂)- repeating units of the PEG chain | Multiplet. Integration relative to the benzyl end-group signals allows for molecular weight determination. magritek.comacs.orgnih.govnih.govresearchgate.netvulcanchem.comnist.govrsc.orgrsc.org |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Compound Names Mentioned:
this compound
Polyethylene Glycol (PEG)
Ethylene glycol
Benzyl group
Benzyl bromide
Benzyl-PEG7-OH
Emerging Research Frontiers and Future Outlook
Innovations in PEGylation Chemistry for Advanced Bioconjugate Research
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. nih.gov The evolution of PEGylation chemistry has moved from using polydisperse PEG mixtures to employing discrete PEG (dPEG®) linkers, like Benzyl-PEG7-bromide, which provide homogeneity and precise control over the final conjugate's structure.
Innovations in this field focus on site-specific conjugation, ensuring that the PEG linker is attached to a specific point on a biomolecule to preserve its biological activity. nih.gov The dual functionality of this compound is advantageous here. The benzyl (B1604629) group can be part of a stable, non-reactive framework, while the bromide serves as a reactive handle for covalent attachment. The alkyl bromide can react with nucleophilic functional groups like thiols (cysteine side chains) or amines (lysine side chains) on proteins. thermofisher.com This allows for the creation of well-defined bioconjugates with uniform properties, a critical requirement for therapeutic applications and detailed structure-activity relationship studies.
The defined length of the PEG7 chain is crucial for optimizing properties such as solubility, stability, and immunogenicity while maintaining the biological function of the conjugated molecule. nih.gov This precision engineering of bioconjugates is a significant step forward from traditional PEGylation methods, enabling the development of next-generation protein and peptide therapeutics with enhanced stability and targeting efficiency. nih.gov
Table 1: Comparison of Traditional vs. Discrete PEGylation
| Feature | Traditional PEGylation | Discrete PEGylation (using linkers like this compound) |
|---|---|---|
| PEG Source | Polydisperse mixture of different chain lengths | Single molecular weight, defined structure |
| Product | Heterogeneous mixture of conjugates | Homogeneous, single-structure conjugate |
| Reproducibility | Difficult to reproduce consistently | High batch-to-batch consistency |
| Characterization | Complex due to mixture of species | Simplified and precise |
| Structure-Activity | Averaged effect, difficult to optimize | Precise optimization of linker length and properties |
Strategic Design and Development of Next-Generation PROTAC Linkers
PEG-containing linkers are the most common motifs incorporated into PROTAC structures, with some analyses indicating their use in over half of reported PROTACs. biochempeg.comnih.gov this compound is an exemplary precursor for synthesizing these crucial linkers. medchemexpress.com The PEG portion of the linker imparts several key advantages:
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. precisepeg.comresearchgate.net
Improved Permeability: By tuning the linker's properties, a balance can be struck between hydrophilicity for solubility and hydrophobicity for cell membrane penetration. axispharm.comresearchgate.net
Conformational Flexibility: Flexible PEG chains can allow the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex. nih.govresearchgate.net
Systematic Optimization: The availability of discrete PEG building blocks allows for the systematic variation of linker length, which is crucial for optimizing degradation efficiency. biochempeg.comexplorationpub.com Studies have shown that both excessively short and long linkers can be detrimental to activity. researchgate.netresearchgate.net
The strategic design of next-generation PROTACs involves moving beyond simple PEG and alkyl chains to more sophisticated linkers that may impart conformational rigidity or specific favorable interactions within the ternary complex. nih.govnih.gov For instance, a benzyl group within the linker can provide a degree of rigidity or participate in pi-stacking interactions, potentially enhancing binding affinity and complex stability. nih.gov
Table 2: Role of PEG Linkers in PROTAC Performance
| Parameter Influenced by Linker | Contribution of PEG Motifs (e.g., from this compound) |
|---|---|
| Ternary Complex Formation | Provides optimal length and flexibility to bridge the target protein and E3 ligase. axispharm.com |
| Solubility | Increases water solubility of the PROTAC molecule, improving its drug-like properties. biochempeg.com |
| Cell Permeability | Balances hydrophilic/hydrophobic character to facilitate passage across cell membranes. researchgate.net |
| Pharmacokinetics | Can improve metabolic stability and in vivo half-life. precisepeg.com |
| Degradation Efficacy | Linker length and composition directly impact the rate and extent of target protein degradation. explorationpub.comresearchgate.net |
Advancements in Controlled Polymer Synthesis with this compound Precursors
The terminal bromide in this compound makes it an excellent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures, such as block copolymers. wikipedia.orgcmu.edu
In this context, the benzyl bromide group initiates the polymerization of various vinyl monomers (like styrenes or acrylates), growing a polymer chain from the end of the PEG linker. researchgate.net This results in the formation of amphiphilic block copolymers (e.g., PEG-b-polystyrene), where the PEG block is hydrophilic and the newly formed polymer block is hydrophobic.
The key advantages of using a well-defined initiator like this compound in ATRP include:
Precision Architecture: The synthesis yields polymers where every chain has a PEG block of a precise, uniform length (heptamethylene glycol).
Controlled Molecular Weight: The molecular weight of the resulting polymer is determined by the ratio of monomer consumed to the initiator concentration. cmu.educmu.edu
Low Polydispersity: ATRP produces polymer chains of very similar lengths, leading to materials with uniform properties. wikipedia.org
These well-defined block copolymers are of significant interest in materials science and nanotechnology. Their amphiphilic nature drives self-assembly in aqueous solutions into structures like micelles or vesicles, which have widespread applications. mdpi.com
Table 3: Components of an ATRP Reaction Initiated by a Benzyl-PEG-Bromide Precursor
| Component | Example | Role in Polymerization |
|---|---|---|
| Monomer | Styrene, Methyl Methacrylate (MMA) | The building block of the new polymer chain. |
| Initiator | This compound | The molecule from which the polymer chain grows; its concentration determines the number of chains. |
| Catalyst | Copper(I) Bromide (CuBr) | A transition metal complex that reversibly activates and deactivates the growing polymer chain via halogen transfer. wikipedia.org |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the metal catalyst and tunes its reactivity. cmu.edu |
| Solvent | Anisole, Toluene | Provides the reaction medium. |
Interdisciplinary Research Directions in Drug Delivery and Materials Science Leveraging PEG-Bromide Scaffolds
The bioconjugates and polymers synthesized from this compound and related scaffolds are at the forefront of interdisciplinary research in drug delivery and materials science. researchgate.net The unique properties imparted by the PEG component—biocompatibility, hydrophilicity, and "stealth" properties that evade immune clearance—make these materials highly suitable for biomedical applications. nih.govuniversci.com
Drug Delivery: Amphiphilic block copolymers synthesized via ATRP can self-assemble into core-shell nanoparticles (micelles) in water. acs.org The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell forms a stable interface with the aqueous environment, prolonging circulation time and enabling passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect. universci.comnih.gov The ability to precisely control the lengths of both the hydrophilic PEG block and the hydrophobic polymer block allows for fine-tuning of drug loading capacity, stability, and release kinetics. molecularcloud.org
Materials Science and Tissue Engineering: PEG-based hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering and for controlled drug release. molecularcloud.org PEG-bromide precursors can be used to synthesize cross-linkable polymers that form hydrogels. These hydrogels can mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. The mechanical properties and degradation rates of these hydrogels can be tailored by controlling the polymer molecular weight and crosslinking density, making them versatile for applications ranging from wound healing to regenerative medicine. youtube.com
The convergence of controlled polymerization, bioconjugation chemistry, and nanotechnology, all enabled by versatile building blocks like this compound, continues to push the boundaries of what is possible in advanced therapeutics and smart materials. nih.gov
Table 4: Applications of Materials Derived from PEG-Bromide Scaffolds
| Application Area | Derived Material | Key Features and Function |
|---|---|---|
| Oncology Drug Delivery | Amphiphilic block copolymer micelles | Encapsulate hydrophobic anti-cancer drugs, improve solubility, and prolong circulation. universci.comnih.gov |
| Tissue Engineering | Cross-linked PEG hydrogels | Provide biocompatible 3D scaffolds to support cell growth and tissue regeneration. |
| Protein Therapeutics | Site-specific PEGylated proteins | Enhance stability, reduce immunogenicity, and extend the half-life of therapeutic proteins. nih.govnih.gov |
| Surface Modification | PEG-grafted surfaces | Render surfaces resistant to protein adsorption and cell adhesion for medical devices and implants. nih.gov |
| Controlled Release Systems | Drug-loaded hydrogels or nanoparticles | Allow for sustained or stimuli-responsive release of therapeutic agents over time. molecularcloud.org |
Q & A
Q. What are the standard synthesis and characterization protocols for Benzyl-PEG7-bromide?
this compound is typically synthesized via stepwise PEGylation, where benzyl groups and bromide termini are introduced through nucleophilic substitution or etherification reactions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzyl group and PEG chain integrity, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to monitor reaction progress. Ensure purity (>95%) via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. How should researchers purify this compound to minimize impurities?
Post-synthesis purification commonly employs silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexane mixtures). For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Always validate purity using NMR and MS, and report retention times and solvent ratios for reproducibility .
Q. What are the primary research applications of this compound?
The compound serves as a bifunctional linker in drug conjugation (e.g., antibody-drug conjugates) due to its benzyl group for aromatic interactions and bromide for nucleophilic substitution. It is also used in polymer chemistry to synthesize PEG-based hydrogels or micelles for controlled drug delivery. Document reaction conditions (e.g., solvent, catalyst) and characterize final products with techniques like dynamic light scattering (DLS) for nanoparticle size analysis .
Q. How do solubility properties of this compound influence experimental design?
this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water. For aqueous-phase reactions, use co-solvents (e.g., 10% DMSO in PBS) or sonication. Pre-dissolve the compound in a compatible solvent before adding to aqueous systems to avoid precipitation. Report solvent ratios and mixing protocols to ensure reproducibility .
Q. What storage conditions are optimal for maintaining this compound stability?
Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent moisture absorption and bromide degradation. Conduct accelerated stability studies by exposing aliquots to 25°C/60% relative humidity for 1–4 weeks, monitoring via HPLC and NMR for decomposition products like free benzyl alcohol or PEG diols .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in bioconjugation?
Use design of experiments (DoE) to evaluate variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 40°C), and molar ratios (1:1 to 1:3 substrate-linker). Characterize conjugation efficiency via matrix-assisted laser desorption/ionization (MALDI-MS) and quantify unreacted bromide using ion chromatography. Apply the FINER framework to ensure feasibility and novelty .
Q. What strategies mitigate functional group incompatibility during this compound reactions?
Protect reactive sites (e.g., amines, thiols) with tert-butoxycarbonyl (Boc) or trityl groups before bromide substitution. Use mild bases (e.g., K₂CO₃ instead of NaOH) to avoid PEG chain hydrolysis. Validate compatibility via control experiments and side-product analysis using LC-MS .
Q. How can researchers address analytical challenges in quantifying this compound in complex mixtures?
Employ reverse-phase HPLC with a calibration curve (1–100 µg/mL) and internal standards (e.g., PEG derivatives with similar retention times). For low-concentration detection, use LC-MS in selected ion monitoring (SIM) mode. Validate methods via spike recovery tests (85–115% acceptable) and inter-day precision studies .
Q. How should contradictory literature data on this compound reactivity be resolved?
Replicate conflicting studies under reported conditions, using identical reagents and equipment. Cross-validate results with multiple characterization methods (e.g., NMR, HPLC, and elemental analysis). If discrepancies persist, conduct kinetic studies to identify variables (e.g., trace moisture, catalyst lot differences) and publish corrigenda with raw data .
Q. What ethical considerations apply to in vivo studies using this compound conjugates?
Ensure Institutional Animal Care and Use Committee (IACUC) approval for toxicity and biodistribution studies. Include control groups (e.g., unconjugated PEG7-bromide) to isolate pharmacological effects. Adhere to ARRIVE guidelines for data reporting and share negative results to prevent publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
